N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide is a complex organic compound characterized by the presence of multiple heterocyclic rings and functional groups
Mechanism of Action
Mode of Action
Given its complex structure, it is likely that it interacts with its targets in a multifaceted manner, potentially binding to multiple sites or altering the conformation of its targets .
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Compounds with similar structures have been found to influence a variety of pathways, including those involved in inflammation, cell growth, and apoptosis .
Pharmacokinetics
Its complex structure suggests that it may have unique pharmacokinetic properties, such as slow absorption or extensive metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide typically involves multi-step organic synthesis techniques. A common synthetic route includes:
Formation of 1-ethyl-1H-pyrazole: Starting with the cyclization of suitable hydrazine derivatives.
1,2,4-oxadiazole Ring Construction: Through a series of cyclization and oxidation reactions.
Piperidine Substitution: Using nucleophilic substitution reactions.
Final Amide Formation: By reacting with benzoyl chloride or a similar benzoylating agent.
Industrial Production Methods
For industrial production, the synthesis might be streamlined to enhance yield and purity. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production. Catalysts and automated reaction systems are often employed to increase efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide undergoes various types of chemical reactions:
Oxidation: Typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly with reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: Halogenation, alkylation, and acylation reactions can introduce or modify functional groups on the benzamide moiety.
Common Reagents and Conditions
The compound reacts under both mild and stringent conditions depending on the desired transformation. Solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide are frequently used. Catalysts, when required, range from metal catalysts like palladium or platinum to organic catalysts.
Major Products Formed
The products formed from these reactions are often intermediates for further synthetic applications or derivatives used in various scientific investigations.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a valuable intermediate in organic synthesis.
Biology
Biologically, N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide is explored for its potential as a pharmacophore, aiding in the design of new therapeutic agents due to its structural similarity to bioactive molecules.
Medicine
In the medical field, research into this compound focuses on its potential therapeutic properties. It is investigated for anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
Industrially, it finds use in the development of new materials, such as polymers and dyes, where its stability and reactivity are advantageous.
Comparison with Similar Compounds
When compared to similar compounds, such as benzamides with simpler structures, N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide stands out due to its additional heterocyclic rings and functional groups. This complexity enhances its reactivity and potential utility in diverse applications. Similar compounds include:
1H-benzimidazole derivatives
1,2,3-triazole derivatives
1,4-diazepane derivatives
Their simpler structures make them easier to synthesize but may limit their versatility compared to this compound.
Properties
IUPAC Name |
N-[2-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-2-27-17(8-11-23-27)21-24-19(25-30-21)15-9-12-26(13-10-15)18(28)14-22-20(29)16-6-4-3-5-7-16/h3-8,11,15H,2,9-10,12-14H2,1H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPIPNDMBKLKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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